3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H13BrO4S and its molecular weight is 441.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate” is a derivative of thiophene . Thiophene derivatives have been designed against protein tyrosine phosphatase 1B (PTP1B) active site . PTP1B is an attractive target for anticancer studies, especially for breast cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets, such as ptp1b, leading to changes in the activity of these targets . This interaction can inhibit the function of the target, leading to downstream effects that can include the inhibition of cancer cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with PTP1B. PTP1B is involved in several signaling pathways, including the regulation of insulin signaling and leptin signaling . By inhibiting PTP1B, this compound could potentially affect these pathways, leading to downstream effects on cell growth and proliferation .
Result of Action
The result of the compound’s action would depend on its specific interactions with its target and the downstream effects of these interactions. For example, if the compound effectively inhibits PTP1B, it could lead to decreased cancer cell growth .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO4S/c1-12-16-11-15(25-20(23)18-3-2-10-27-18)8-9-17(16)26-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKFBYYKMPKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.